(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxazolidine-2,4-dione moiety, and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the oxazolidine-2,4-dione moiety: This can be synthesized through the reaction of an appropriate amino acid derivative with phosgene or a phosgene equivalent.
Coupling of the acrylate group: The final step involves the coupling of the acrylate group to the piperidine ring, which can be achieved through a Michael addition reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-(3-(2-bromophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione
- (E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione
- (E)-3-(1-(3-(2-methylphenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione
Uniqueness
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.
Properties
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-6,13H,7-11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVLJGGTHASWAS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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